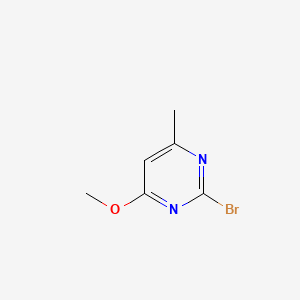
2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid, also known as TBPA, is an organic compound used in a variety of scientific applications. TBPA is a versatile compound that can be used in the synthesis of other compounds, and it has been used in research applications in biochemistry and physiology. TBPA has a variety of advantages for laboratory experiments, but there are also some limitations that must be considered.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid involves the protection of the amino group of pyridine-4-ylacetic acid followed by the introduction of a tert-butoxycarbonyl (Boc) group. The Boc-protected intermediate is then subjected to a coupling reaction with the amine to obtain the final product.
Starting Materials
Pyridine-4-ylacetic acid, tert-Butyl chloroformate, Diisopropylethylamine (DIPEA), Ethyl acetate, Methanol, Triethylamine, N,N-dimethylformamide (DMF), 2-Amino-2-(pyridin-4-yl)acetic acid
Reaction
Step 1: Protection of amino group, Pyridine-4-ylacetic acid is dissolved in DMF and cooled to 0°C. DIPEA is added to the solution followed by the addition of tert-butyl chloroformate. The reaction mixture is stirred for 3 hours at room temperature. The resulting Boc-protected intermediate is isolated by filtration and washed with ethyl acetate. , Step 2: Coupling reaction, The Boc-protected intermediate obtained in step 1 is dissolved in DMF and cooled to 0°C. Triethylamine is added to the solution followed by the addition of 2-amino-2-(pyridin-4-yl)acetic acid. The reaction mixture is stirred for 24 hours at room temperature. The final product is obtained by precipitation with methanol and filtration.
Mecanismo De Acción
2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid works by binding to certain receptors in the body, such as those in the nervous system. This binding triggers a cascade of biochemical reactions that can result in changes in the body. For example, 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid can bind to receptors in the brain and cause changes in behavior or cognition. It can also bind to receptors in the cardiovascular system and cause changes in heart rate or blood pressure.
Efectos Bioquímicos Y Fisiológicos
2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the nervous system, cardiovascular system, and endocrine system. It has been found to have an effect on the release of neurotransmitters such as serotonin and dopamine, as well as hormones such as cortisol and adrenaline. In addition, 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has been found to have an effect on the metabolism of certain compounds, such as fatty acids, carbohydrates, and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also relatively stable, and it can be stored for long periods of time without degradation. Additionally, 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has a low toxicity, making it safe to use in lab experiments.
However, there are also some limitations to using 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid in lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it has a low solubility in organic solvents, which can make it difficult to use in certain experiments. Finally, 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid can react with certain compounds, which can interfere with the results of experiments.
Direcciones Futuras
There are a number of possible future directions for research involving 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid. One possibility is to explore the effects of 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid on other systems of the body, such as the immune system or the digestive system. Additionally, further research could be done to explore the effects of 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid on different types of cells, such as cancer cells or stem cells. Another possibility is to explore the use of 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid in the synthesis of other compounds, such as peptides or proteins. Finally, further research could be done to explore the use of 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid in drug development and delivery.
Aplicaciones Científicas De Investigación
2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has been used in a variety of scientific research applications. It has been used to study the effect of drugs on the nervous system and to study the biochemical and physiological effects of various compounds. It has also been used in the synthesis of other compounds, such as peptides and proteins. 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has been used to study the structure and function of enzymes and to study the effects of drugs on the body.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUNKOGKEZKMBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=NC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-alpha-N-Boc-Amino-4-pyridineaceic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)

![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)


![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)
![Acetic acid;2-[2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B571422.png)


